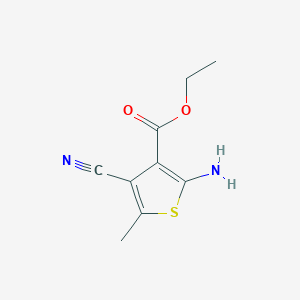![molecular formula C11H15N3 B13818765 1-[(E)-2-pyridin-2-ylethenyl]piperazine](/img/structure/B13818765.png)
1-[(E)-2-pyridin-2-ylethenyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(E)-2-pyridin-2-ylethenyl]piperazine is a compound that features a piperazine ring substituted with a pyridinyl group via an ethenyl linkage. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of both piperazine and pyridine moieties in its structure contributes to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(E)-2-pyridin-2-ylethenyl]piperazine typically involves the reaction of piperazine with a pyridinyl-substituted ethenyl halide. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Heck reaction, where piperazine is reacted with 2-bromopyridine under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(E)-2-pyridin-2-ylethenyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridinyl or piperazine moieties are substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Oxidized pyridinyl-piperazine derivatives.
Reduction: Reduced piperazine derivatives.
Substitution: Substituted pyridinyl-piperazine compounds.
Applications De Recherche Scientifique
1-[(E)-2-pyridin-2-ylethenyl]piperazine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 1-[(E)-2-pyridin-2-ylethenyl]piperazine involves its interaction with specific molecular targets, such as GABA receptors. The compound acts as a GABA receptor agonist, binding directly to the receptor and causing hyperpolarization of nerve endings. This results in the modulation of neurotransmitter release and can lead to various physiological effects, including muscle relaxation and anxiolytic activity .
Comparaison Avec Des Composés Similaires
1-(2-Pyridinyl)piperazine: A closely related compound with similar structural features but lacking the ethenyl linkage.
1-(3-Fluoro-2-pyridinyl)piperazine: A derivative with a fluorine substitution on the pyridine ring, known for its selective α2-adrenergic receptor antagonist activity.
Uniqueness: 1-[(E)-2-pyridin-2-ylethenyl]piperazine is unique due to its specific ethenyl linkage, which imparts distinct chemical and biological properties compared to other pyridinyl-piperazine derivatives. This structural feature can influence its binding affinity and selectivity towards various molecular targets, making it a valuable compound for research and development in medicinal chemistry.
Propriétés
Formule moléculaire |
C11H15N3 |
|---|---|
Poids moléculaire |
189.26 g/mol |
Nom IUPAC |
1-[(E)-2-pyridin-2-ylethenyl]piperazine |
InChI |
InChI=1S/C11H15N3/c1-2-5-13-11(3-1)4-8-14-9-6-12-7-10-14/h1-5,8,12H,6-7,9-10H2/b8-4+ |
Clé InChI |
JHJCJIIZLDPSSF-XBXARRHUSA-N |
SMILES isomérique |
C1CN(CCN1)/C=C/C2=CC=CC=N2 |
SMILES canonique |
C1CN(CCN1)C=CC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


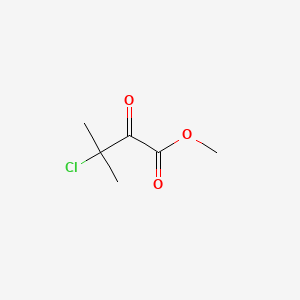
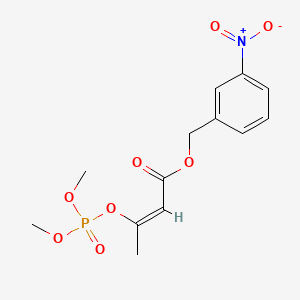
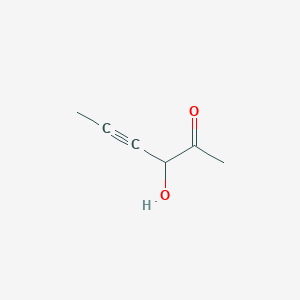
![methyl (2E,3Z,5E)-6-[4,4-dimethyl-3-(3-methylbut-2-enoxy)-2,3-dihydro-1,5-benzodioxepin-7-yl]-2-(methoxymethylidene)-3-methylhexa-3,5-dienoate](/img/structure/B13818713.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13818729.png)
![2-[2-[3-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL]ethenyl]-1,3,3-trimethyl-3H-indolium iodide](/img/structure/B13818733.png)
![Octadecylthioethyl 4-O-(4-O[6-O-A-D-glucopyranosyl-A-D-glucopyranosyl]-A-D-glucopyranosyl)-B-D-glucopyranoside](/img/structure/B13818737.png)
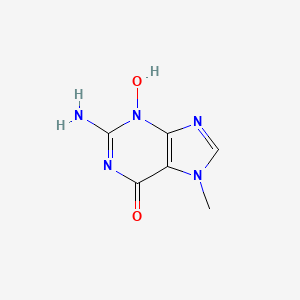
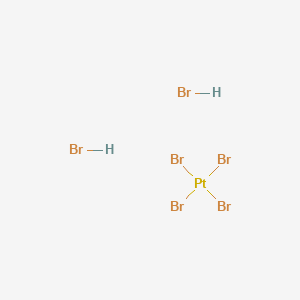

![(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13818770.png)
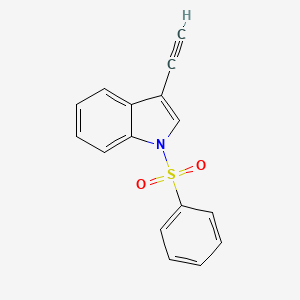
![4-chloro-N-(2-hydroxyethyl)-N-(((1R,4S)-3-methylbicyclo[2.2.1]heptan-2-yl)methyl)benzamide](/img/structure/B13818779.png)
